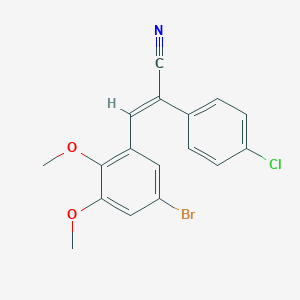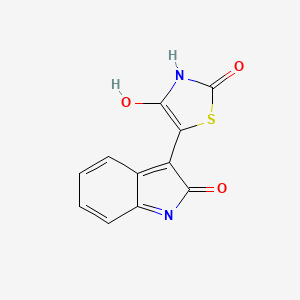
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
説明
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BDCA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of acrylonitrile derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound may be able to alter gene expression and potentially inhibit the growth of cancer cells. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may help inhibit the growth of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent metastasis. In Alzheimer's disease models, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain. Additionally, this compound has been shown to have antiviral properties against certain viruses.
実験室実験の利点と制限
One advantage of using 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in various studies and may have potential as a drug candidate. Additionally, this compound is relatively easy to synthesize in the lab, which may make it more accessible for researchers. However, there are also limitations to using this compound in lab experiments. This compound is a complex compound and requires expertise in organic chemistry to synthesize. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize for specific applications.
将来の方向性
There are several future directions for 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile research. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Additionally, this compound may have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections. Further studies are needed to determine the efficacy and safety of this compound in these applications. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
科学的研究の応用
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Additionally, this compound has been tested for its antiviral properties and has shown promising results against certain viruses.
特性
IUPAC Name |
(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c1-21-16-9-14(18)8-12(17(16)22-2)7-13(10-20)11-3-5-15(19)6-4-11/h3-9H,1-2H3/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKYUQCXBPEJN-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4848027.png)
![5-{5-bromo-2-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848042.png)
![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)

![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)

![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)
![4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B4848091.png)
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4848093.png)
![7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4848097.png)
![2-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4848107.png)
![N-(3-acetylphenyl)-N-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4848112.png)